(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
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Overview
Description
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a bromopyridine moiety, and a trimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Bromopyridine Introduction: The bromopyridine moiety is introduced via nucleophilic substitution reactions, where a bromine atom is substituted onto the pyridine ring.
Coupling Reactions: The final step involves coupling the bromopyridine and pyrrolidine intermediates with the trimethoxyphenyl group under specific conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require stringent control of reaction conditions and purification processes to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine or other reduced forms.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s derivatives could be investigated for their therapeutic potential. For instance, modifications to the pyrrolidine or trimethoxyphenyl groups might enhance their efficacy as pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trimethoxyphenyl group could play a role in enhancing the compound’s affinity for certain targets, while the pyrrolidine ring might influence its overall bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
- (3-((5-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
- (3-((5-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
- (3-((5-Iodopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
Uniqueness
The uniqueness of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for instance, can influence the compound’s reactivity and interactions with other molecules, setting it apart from its chlorinated, fluorinated, or iodinated analogs.
Properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5/c1-24-15-6-5-14(17(25-2)18(15)26-3)19(23)22-9-8-13(11-22)27-16-7-4-12(20)10-21-16/h4-7,10,13H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTXYPYXYZUAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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